(4S)-6-Chloro-4-((E)-2-cyclopropylvinyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one
Overview
Description
DPC 083 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1 infections. It is a second-generation NNRTI designed to overcome resistance mutations that affect first-generation NNRTIs like nevirapine and efavirenz . DPC 083 has shown potent activity against both wild-type and mutant strains of HIV-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
DPC 083 is synthesized through a series of chemical reactions involving the formation of a dihydroquinazolinone ring along with a chiral trifluoromethyl moiety . One of the key steps in its synthesis is the aza-Henry reaction, catalyzed by chiral thiourea, which facilitates the formation of trifluoromethylquinazolin-2(1H)-ones . Another important reaction is the enantioselective Strecker reaction of cyclic N-acyl ketimines, which produces enantioenriched cyclic α-amino nitriles with a quaternary carbon stereocenter .
Industrial Production Methods
The industrial production of DPC 083 involves optimizing the synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and reaction conditions that minimize by-products and maximize the efficiency of the desired reactions .
Chemical Reactions Analysis
Types of Reactions
DPC 083 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in DPC 083.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of DPC 083
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of DPC 083 that retain the core dihydroquinazolinone structure while introducing new functional groups that can enhance its pharmacological properties .
Scientific Research Applications
DPC 083 has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of dihydroquinazolinone derivatives.
Biology: DPC 083 is used in research to understand the mechanisms of HIV-1 resistance and to develop new strategies for overcoming drug resistance
Medicine: As an NNRTI, DPC 083 is investigated for its potential to treat HIV-1 infections, particularly in patients who have developed resistance to other NNRTIs
Mechanism of Action
DPC 083 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus, and by binding to it, DPC 083 prevents the conversion of viral RNA into DNA, thereby halting the replication process . The compound is effective against both wild-type and mutant strains of HIV-1, making it a valuable tool in the fight against HIV .
Comparison with Similar Compounds
Similar Compounds
- Nevirapine
- Efavirenz
- Delavirdine
- DPC 961
- DPC 963
Uniqueness
DPC 083 is unique in its ability to inhibit a broad spectrum of HIV-1 strains, including those with resistance mutations that render other NNRTIs ineffective . Its long half-life and favorable pharmacokinetic profile make it a promising candidate for once-daily dosing .
Properties
IUPAC Name |
(4S)-6-chloro-4-[(E)-2-cyclopropylethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2O/c15-9-3-4-11-10(7-9)13(14(16,17)18,20-12(21)19-11)6-5-8-1-2-8/h3-8H,1-2H2,(H2,19,20,21)/b6-5+/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDWYQAXEGVSPS-GFUIURDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C=C/[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214287-99-7 | |
Record name | DPC 083 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214287997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DPC-083 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2498M8N65F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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